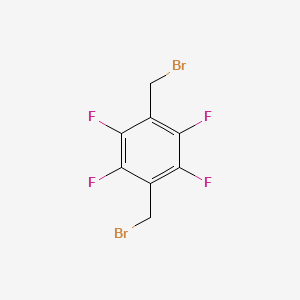

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene

CAS No.: 776-40-9

Cat. No.: VC7923248

Molecular Formula: C8H4Br2F4

Molecular Weight: 335.92 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 776-40-9 |

|---|---|

| Molecular Formula | C8H4Br2F4 |

| Molecular Weight | 335.92 g/mol |

| IUPAC Name | 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene |

| Standard InChI | InChI=1S/C8H4Br2F4/c9-1-3-5(11)7(13)4(2-10)8(14)6(3)12/h1-2H2 |

| Standard InChI Key | WTBYGXCRADGSLY-UHFFFAOYSA-N |

| SMILES | C(C1=C(C(=C(C(=C1F)F)CBr)F)F)Br |

| Canonical SMILES | C(C1=C(C(=C(C(=C1F)F)CBr)F)F)Br |

Introduction

Synthetic Routes

The compound is synthesized via halogenation of tetrafluorobenzene derivatives. A notable method involves bromination of 2,3,5,6-tetrafluoroxylene using bromine in the presence of a Lewis acid catalyst . Alternative routes include nucleophilic substitution reactions on pre-functionalized fluorinated benzenes.

Polymerization Applications

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene is a precursor for poly(2,3,5,6-tetrafluoro-para-phenylene vinylene) (PTFPPV), a conjugated polymer investigated for its electronic properties . Polymerization typically employs sodium hydride (NaH) to eliminate HBr, forming vinylene (-CH=CH-) linkages:

Table 2: Polymerization Outcomes

| Parameter | Observation | Source |

|---|---|---|

| Molecular Weight (Mn) | <5,000 Da | |

| Band Gap | ~3 eV (absorption onset: 400 nm) | |

| Conductivity Post-Doping | No significant increase |

-

Electronic and Optical Properties

PTFPPV derived from this monomer exhibits a band gap of 3 eV, as determined by UV-Vis-NIR spectroscopy . This wide band gap classifies it as a semiconductor, though doping with agents like nitrosonium hexafluorophosphate (NOPF₆) or sodium naphthalide failed to enhance conductivity . Theoretical studies attribute this to limited interchain charge transport and steric hindrance from fluorine atoms .

-

Safety and Handling

The bromomethyl groups render the compound highly reactive and toxic. Key safety considerations include:

-

Toxicity: Alkylating agent; potential carcinogen.

-

Handling: Use gloves, goggles, and fume hoods to avoid exposure .

-

Industrial and Research Relevance

Future Directions

Ongoing research aims to optimize polymerization conditions to achieve higher molecular weights and explore co-polymer systems for organic electronics . Modifying the fluorine substitution pattern or introducing electron-donating co-monomers could reduce the band gap for photovoltaic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume